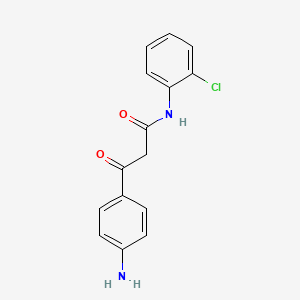

2-(4-Aminobenzoyl)-2'-chloroacetanilide

Description

Contextualization within Amide and Substituted Benzene (B151609) Chemistry

The structure of 2-(4-Aminobenzoyl)-2'-chloroacetanilide incorporates two fundamental organic moieties: an amide and two substituted benzene rings. The amide group, a carbonyl group bonded to a nitrogen atom, is a cornerstone of peptide and protein chemistry and is prevalent in a vast array of pharmaceuticals. The reactivity of the amide bond, or lack thereof, and the potential for hydrogen bonding are critical to its chemical and biological functions.

The substituted benzene portions of the molecule, a 4-aminobenzoyl group and a 2'-chloroacetanilide (B1203173) group, are prime examples of aromatic systems whose reactivity is modulated by the attached functional groups. The amino group (-NH2) on the benzoyl ring is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. Conversely, the chloro group (-Cl) on the acetanilide (B955) ring is a deactivating but ortho-para directing group. The interplay of these substituents dictates the molecule's electronic properties and its behavior in chemical reactions.

Significance as a Core Structure for Further Chemical Transformations

The true potential of this compound lies in its role as a versatile scaffold for the synthesis of more elaborate molecules. The presence of multiple reactive sites—the primary amino group, the active methylene (B1212753) group between the carbonyls, and the potential for substitution on the aromatic rings—allows for a variety of chemical modifications. This makes it an attractive starting material for creating libraries of compounds for screening in drug discovery and materials science. researchgate.netopenmedicinalchemistryjournal.comljmu.ac.uknih.gov

The amino group can be readily acylated, alkylated, or used to form Schiff bases, while the active methylene group can participate in condensation reactions. These transformations can lead to the generation of diverse molecular architectures, including various heterocyclic systems.

Overview of Academic Research Trajectories and Potential Applications

While dedicated academic studies on this compound are not extensively documented in publicly available literature, the research trajectories for analogous chloroacetanilide and aminobenzoyl structures are well-established. Substituted chloroacetanilides, for instance, have been investigated for their antimicrobial properties. elifesciences.org The synthesis of various derivatives allows for the exploration of structure-activity relationships, which is a critical aspect of medicinal chemistry. organic-chemistry.org

Furthermore, compounds containing the aminobenzoyl moiety are explored for a wide range of applications, including as intermediates in the synthesis of pharmaceuticals and dyes. The structural motifs present in this compound are found in molecules with reported biological activities, suggesting that derivatives of this compound could be of interest for pharmacological evaluation. archivepp.comnih.govmdpi.com The general synthetic utility of related compounds in creating novel heterocyclic structures further underscores the potential research avenues for this molecule. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62253-94-5 | nih.gov |

| Molecular Formula | C15H13ClN2O2 | nih.gov |

| Molecular Weight | 288.73 g/mol | nih.gov |

| Melting Point | 160 °C (decomposes) | nih.gov |

| Boiling Point | 578.6 °C at 760 mmHg | nih.gov |

| Density | 1.357 g/cm³ | nih.gov |

| Flash Point | 303.7 °C | nih.gov |

| LogP | 3.78790 | nih.gov |

Interactive Data Table: Spectroscopic Data Summary (Predicted/Typical for similar structures)

| Spectroscopic Technique | Predicted/Typical Features |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm, methylene protons (~4 ppm), amine protons (variable), amide proton (variable). |

| ¹³C NMR | Carbonyl carbons (~160-170 ppm), aromatic carbons (110-150 ppm), methylene carbon. |

| IR Spectroscopy | N-H stretching (amine and amide), C=O stretching (ketone and amide), C-N stretching, C-Cl stretching. |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight. |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)-N-(2-chlorophenyl)-3-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-12-3-1-2-4-13(12)18-15(20)9-14(19)10-5-7-11(17)8-6-10/h1-8H,9,17H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCOMANFPXOETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC(=O)C2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390812 | |

| Record name | 2-(4-Aminobenzoyl)-2'-chloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62253-94-5 | |

| Record name | 2-(4-Aminobenzoyl)-2'-chloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Aminobenzoyl)-2'-chloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for 2 4 Aminobenzoyl 2 Chloroacetanilide

Established Synthetic Routes

The construction of the 2-(4-Aminobenzoyl)-2'-chloroacetanilide molecule hinges on the formation of an amide bond between a derivative of 4-aminobenzoic acid and 2-chloroaniline (B154045). Two principal pathways are explored here: a copper-catalyzed Ullmann-type coupling and a method involving the activation of the carboxylic acid moiety via a chloroformate intermediate.

Copper-Catalyzed Coupling under Basic Conditions

The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, provides a robust method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for coupling aryl halides with amines, a process also known as the Goldberg reaction, which is a variation of the Ullmann condensation. wikipedia.org

The synthesis of this compound via an Ullmann-type reaction would involve the coupling of an activated 4-aminobenzoic acid derivative with 2-chloroaniline. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern adaptations have introduced soluble copper catalysts and ligands to facilitate the reaction under milder conditions. wikipedia.orgorganic-chemistry.org The reaction is an alternative to other cross-coupling methods like the Buchwald-Hartwig amination. wikipedia.org

A typical Ullmann-type reaction for the synthesis of anilides involves a copper catalyst, a base, and a suitable solvent. wikipedia.org The choice of these components is critical for the reaction's success.

Catalytic Systems: Historically, activated copper powder, often prepared by reducing copper sulfate (B86663) with zinc, was used. wikipedia.org Modern approaches favor the use of copper(I) salts, such as copper(I) iodide or copper(I) oxide, often in combination with a ligand to enhance solubility and catalytic activity. organic-chemistry.org

Reaction Media: High-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822) are traditionally employed to achieve the high temperatures required for the reaction. wikipedia.org

Base: A base is necessary to deprotonate the amine and facilitate the coupling. Common bases include potassium hydroxide (B78521) (KOH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). nih.gov

| Component | Examples | Role in Reaction |

| Copper Catalyst | Copper Powder, Copper(I) Iodide (CuI), Copper(I) Oxide (Cu2O) | Facilitates the oxidative addition and reductive elimination steps. |

| Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Potassium Carbonate (K2CO3) | Deprotonates the amine nucleophile. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), N-Methylpyrrolidone (NMP) | Provides a medium for the reaction to occur. |

To prevent the oxidation of the copper catalyst and other sensitive reagents, Ullmann-type reactions are typically conducted under an inert atmosphere. nih.gov The use of nitrogen or argon gas helps to ensure the catalytic cycle proceeds efficiently by preventing the formation of inactive copper species.

Chloroformate-Mediated Activation and Subsequent Amidation

An alternative to direct coupling involves the activation of the carboxylic acid group of 4-aminobenzoic acid. This can be achieved by converting it into a more reactive intermediate, such as a mixed anhydride (B1165640), using a chloroformate reagent.

The activation of a carboxylic acid with a chloroformate, such as ethyl chloroformate, in the presence of a tertiary amine base like triethylamine (B128534), leads to the formation of a mixed carbonic anhydride. researchgate.net This mixed anhydride is a highly reactive intermediate that can readily undergo nucleophilic attack by an amine to form an amide bond under mild conditions. researchgate.net This method avoids the harsh conditions often associated with Ullmann couplings.

The general steps for this process are:

Reaction of 4-aminobenzoic acid with ethyl chloroformate and triethylamine to form the mixed carbonic anhydride.

Subsequent reaction of the in-situ generated mixed anhydride with 2-chloroaniline to yield the desired amide product.

| Reactant/Reagent | Function |

| 4-Aminobenzoic Acid | Carboxylic acid source |

| Ethyl Chloroformate | Activating agent for the carboxylic acid |

| Triethylamine | Base to neutralize the generated HCl |

| 2-Chloroaniline | Amine nucleophile |

This two-step, one-pot procedure offers a convenient and efficient route for the synthesis of amides from carboxylic acids. researchgate.net

Exploration of Activating Agents (e.g., 4-Nitrophenyl Chloroformate)

In the context of synthesizing this compound, the formation of the final amide bond between the carboxylic acid of the β-keto acid intermediate and 2-chloroaniline is a crucial step. The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures, which can lead to decomposition of the thermally sensitive β-keto acid. Therefore, the use of activating agents is essential to facilitate this transformation under milder conditions.

4-Nitrophenyl chloroformate is a versatile reagent that can be employed as an activating agent in this context. It reacts with the carboxylic acid to form a highly reactive 4-nitrophenyl ester. This activated ester is then susceptible to nucleophilic attack by the amine (2-chloroaniline) to form the desired amide bond, releasing 4-nitrophenol (B140041) as a byproduct.

Mechanism of Activation and Amide Formation:

Activation of the Carboxylic Acid: The carboxylic acid intermediate, 3-(4-aminophenyl)-3-oxopropanoic acid (with the amino group appropriately protected), reacts with 4-nitrophenyl chloroformate in the presence of a non-nucleophilic base. The base deprotonates the carboxylic acid, and the resulting carboxylate attacks the chloroformate, displacing the chloride ion to form a mixed anhydride. Subsequent loss of carbon dioxide and the chloride ion can lead to the formation of the 4-nitrophenyl ester.

Amide Bond Formation: The activated 4-nitrophenyl ester is then treated with 2-chloroaniline. The lone pair of electrons on the nitrogen atom of 2-chloroaniline attacks the carbonyl carbon of the activated ester, forming a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the 4-nitrophenoxide leaving group and the formation of the stable amide bond of this compound.

The use of 4-nitrophenyl chloroformate offers the advantage of creating a relatively stable yet reactive activated ester, allowing for a controlled reaction with the amine. The progress of the reaction can often be monitored by the release of the yellow-colored 4-nitrophenolate (B89219) anion.

Other common activating agents that could be considered for this amide coupling include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

| Activating Agent | Advantages | Disadvantages |

| 4-Nitrophenyl Chloroformate | Forms a relatively stable, isolable activated ester. The reaction progress can be visually monitored. | May require an additional step for the formation of the activated ester. |

| DCC/HOBt | High coupling efficiency. Readily available. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |

| EDC/HOBt | Water-soluble carbodiimide, allowing for easy removal of the urea (B33335) byproduct through aqueous workup. | Can be more expensive than DCC. |

Optimization Strategies and Process Chemistry Considerations

Mitigation of Amino Group Oxidation during Synthesis

The primary amino group in the 4-aminobenzoyl moiety is susceptible to oxidation, particularly if any steps in the synthetic sequence involve oxidizing agents or conditions that can generate them. Oxidation of the aromatic amine can lead to the formation of colored impurities, such as nitroso, nitro, or polymeric compounds, which are often difficult to remove.

To mitigate this, the following strategies can be employed:

Protecting Group Strategy: The most effective method to prevent oxidation is to protect the amino group early in the synthesis. An acetyl group is a common and effective protecting group for aromatic amines. The resulting acetamide (B32628) is significantly less susceptible to oxidation than the free amine. This protection would be introduced at the stage of the 4-aminobenzoic acid precursor and removed in the final step of the synthesis.

Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon can minimize contact with atmospheric oxygen, thereby reducing the risk of oxidation, especially if any transition metal catalysts are used in other steps.

Control of Reaction Temperature: Exothermic reactions should be carefully controlled to prevent temperature spikes that can accelerate oxidation processes.

Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent the formation of oxidative byproducts.

Control and Minimization of Chloroacetyl Side Chain Hydrolysis and Byproduct Formation

The chloroacetyl group in the final product and its precursors is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Hydrolysis would lead to the formation of the corresponding hydroxyacetyl derivative, an impurity that can be difficult to separate from the desired product.

Strategies to control and minimize this side reaction include:

pH Control: Maintaining a neutral or slightly acidic pH during workup and purification steps is crucial. The use of strong bases, especially at elevated temperatures, should be avoided after the introduction of the chloroacetyl moiety.

Anhydrous Conditions: The amide coupling step and any preceding steps involving the chloroacetyl group should be carried out under strictly anhydrous conditions to prevent hydrolysis of starting materials or intermediates.

Minimizing Reaction Times: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of hydrolysis. Therefore, reactions should be monitored closely and quenched as soon as they are complete.

Implementation of Green Chemistry Principles in Synthetic Design

Catalyst Recovery and Recycling: If a homogeneous or heterogeneous catalyst is used in any of the synthetic steps (e.g., for the reduction of a nitro group precursor to the amine), its recovery and reuse should be considered. For example, a heterogeneous catalyst like palladium on carbon can be recovered by simple filtration and reused in subsequent batches.

Solvent Selection and Recycling: The choice of solvents should prioritize those with lower environmental impact and toxicity. Solvents such as ethanol, 2-propanol, or ethyl acetate (B1210297) are generally preferred over chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) where possible. After the reaction, solvent recovery through distillation can significantly reduce waste and improve the process economy.

Atom Economy: The synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Reactions like the Claisen condensation have good atom economy, while the use of protecting groups can reduce it due to the addition and removal steps.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize byproduct formation. |

| Atom Economy | Choosing reactions that incorporate a high proportion of the starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

| Solvent Selection and Recycling | Using greener solvents and implementing solvent recovery processes. |

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic methodologies can offer significant advantages over traditional batch processing in terms of efficiency, safety, and scalability.

Continuous Flow Systems for Enhanced Reaction Efficiency and Yield

The synthesis of this compound, particularly the amide coupling step, could be significantly improved by transitioning from batch to a continuous flow system. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a series of interconnected reactors.

Advantages of Continuous Flow Synthesis:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can significantly accelerate reaction rates and improve selectivity. This is particularly beneficial for exothermic reactions.

Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents or intermediates and exothermic reactions.

Increased Yield and Purity: The precise control over reaction parameters (temperature, pressure, residence time) often leads to higher yields and reduced byproduct formation compared to batch reactions.

Scalability: Scaling up a flow process is typically more straightforward than a batch process, as it involves running the reactor for a longer period or using multiple reactors in parallel, rather than using larger and potentially less efficient reaction vessels.

For the synthesis of this compound, a continuous flow setup could be envisioned where a stream of the activated β-keto acid intermediate is mixed with a stream of 2-chloroaniline in a heated reactor coil. The short residence time at an elevated temperature, made safe by the small volume, could drive the reaction to completion quickly and efficiently. Subsequent in-line purification steps could also be integrated into the flow system.

Automated Synthesis Platforms and Building Block Approaches for this compound

The synthesis of complex organic molecules like this compound has been significantly advanced by the advent of automated synthesis platforms and the strategic implementation of building block approaches. These methodologies offer enhanced efficiency, higher throughput, and greater reproducibility compared to traditional manual techniques. The modular nature of the target compound lends itself well to a building block strategy, which can be seamlessly integrated with automated systems.

A building block approach for this compound dissects the molecule into key synthons that can be coupled in the final stages of the synthesis. This strategy allows for the rapid generation of analogs by simply varying the constituent building blocks. For the target molecule, two primary retrosynthetic disconnections can be envisioned, each defining a distinct set of building blocks:

Strategy A: Amide Bond Formation between a Benzoyl Moiety and an Aniline (B41778) Moiety. This approach involves the coupling of a derivative of 4-aminobenzoic acid with 2-chloroaniline, followed by acylation of the aniline nitrogen.

Strategy B: Acylation of a Pre-formed Amide. This strategy involves the formation of an amide bond between 4-aminobenzoic acid and an appropriate amine, followed by a chloroacetylation step.

These building block strategies are particularly amenable to execution on automated synthesis platforms. Such platforms typically consist of robotic liquid handlers, reaction blocks with controlled heating and cooling, and integrated purification systems. They can perform repetitive tasks such as dispensing reagents, monitoring reaction conditions, and purifying products with high precision, thereby minimizing human error and accelerating the discovery process.

Flow chemistry represents another facet of automated synthesis that is applicable to the production of this compound. In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields and safety profiles.

Solid-phase synthesis is a powerful automated technique where one of the building blocks is covalently attached to a solid support (resin). Subsequent reactions are carried out, and excess reagents and byproducts are simply washed away. This methodology significantly simplifies the purification process. For the synthesis of this compound, a 4-aminobenzoic acid derivative could be anchored to a resin, followed by coupling with a 2-chloroaniline derivative and subsequent chloroacetylation.

The synergy between building block approaches and automated synthesis platforms provides a robust framework for the efficient and systematic exploration of the chemical space around this compound, facilitating the rapid synthesis of the parent compound and a diverse library of its analogs for further research.

Illustrative Data from Automated Synthesis

The following tables present hypothetical data that illustrate the potential outcomes of an automated parallel synthesis campaign for this compound and its analogs, utilizing a building block approach.

Table 1: Parallel Automated Synthesis of this compound Analogs via Amide Coupling

| Entry | 4-Aminobenzoyl Building Block | Aniline Building Block | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 4-Aminobenzoyl chloride | 2-Chloroaniline | This compound | 85 | 98 |

| 2 | 4-Aminobenzoyl chloride | 2-Bromoaniline | 2-(4-Aminobenzoyl)-2'-bromoacetanilide | 82 | 97 |

| 3 | 4-Aminobenzoyl chloride | 2-Fluoroaniline | 2-(4-Aminobenzoyl)-2'-fluoroacetanilide | 88 | 99 |

| 4 | 4-(Methylamino)benzoyl chloride | 2-Chloroaniline | 2-(4-Methylaminobenzoyl)-2'-chloroacetanilide | 79 | 96 |

Table 2: Optimization of a Flow Chemistry Process for the Synthesis of this compound

| Run | Temperature (°C) | Residence Time (min) | Reagent Concentration (M) | Yield (%) |

|---|---|---|---|---|

| 1 | 80 | 5 | 0.1 | 75 |

| 2 | 100 | 5 | 0.1 | 82 |

| 3 | 120 | 5 | 0.1 | 91 |

| 4 | 120 | 3 | 0.1 | 88 |

Chemical Reactivity and Mechanistic Investigations of 2 4 Aminobenzoyl 2 Chloroacetanilide

Fundamental Reaction Types and Their Selectivity

The reactivity of 2-(4-Aminobenzoyl)-2'-chloroacetanilide can be systematically explored through the characteristic reactions of its primary functional groups. The selectivity of these reactions is often dependent on the choice of reagents and reaction conditions, allowing for the targeted modification of specific parts of the molecule.

The aromatic primary amino group in this compound is susceptible to oxidation. Aromatic amines are known to undergo oxidation with various reagents, and the products can range from nitroso and nitro compounds to more complex coupling products like azo and azoxy compounds. sarthaks.comuomustansiriyah.edu.iq The specific outcome is highly dependent on the oxidant and the reaction conditions. For instance, oxidation with strong oxidizing agents such as potassium dichromate in sulfuric acid can lead to the formation of p-benzoquinone, though in the case of the title compound, this would likely be accompanied by degradation of the rest of the molecule. sarthaks.com Milder, more selective oxidizing agents are often employed to achieve specific transformations. For example, the use of in situ generated performic acid (from formic acid and hydrogen peroxide) has been shown to selectively oxidize aromatic amines to the corresponding nitro compounds. acs.org

The oxidation can proceed through a series of intermediates, including hydroxylamines and nitroso compounds. uomustansiriyah.edu.iq The chemoselectivity of the oxidation of the primary amine in the presence of the other functional groups in this compound would be a key consideration in any synthetic application. For instance, a method utilizing molecular oxygen with specific catalysts has been developed for the oxidative transformation of primary amines to oximes, demonstrating high chemoselectivity in the presence of other functional groups. nih.gov

Table 1: Potential Oxidation Products of the Aromatic Amino Group

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Potassium Dichromate / H₂SO₄ | Complex mixtures, potential for quinone formation and degradation |

| Performic Acid (HCOOOH) | 2-(4-Nitrobenzoyl)-2'-chloroacetanilide |

| Peroxy Acids (e.g., m-CPBA) | N-oxides, nitroso and nitro compounds |

The this compound molecule contains two carbonyl groups (ketone and amide) that can be targeted for reduction. The benzophenone-like ketone is generally more reactive towards reduction than the amide functionality.

Selective reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄). zenodo.orgrsc.org This reagent is known to reduce ketones and aldehydes without affecting less reactive groups like amides and esters. rsc.org The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. zenodo.org More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the amide group. The reduction of the amide would yield an amine. organic-chemistry.org

Chemoselective reduction in molecules with multiple carbonyl functionalities is a significant area of research. For instance, certain catalytic systems, such as those based on manganese, have been developed for the mild reduction of amides, ketones, and aldehydes. nih.gov The choice of reducing agent and reaction conditions is therefore crucial to achieving the desired transformation. For example, the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions are specifically used to reduce aryl ketones completely to the corresponding methylene (B1212753) group, which would convert the benzoyl group to a benzyl group. youtube.com

Table 2: Potential Reduction Products of Carbonyl Groups

| Reducing Agent | Target Functional Group | Product Functional Group |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Amide | Secondary Alcohol and Amine |

| Clemmensen Reduction (Zn(Hg), HCl) | Ketone | Methylene (CH₂) |

The chloroacetyl group of this compound is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions (SN2). bohrium.comrsc.org The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent carbonyl group. This moiety can react with a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, to form new carbon-nucleophile bonds.

The reactivity of the chloroacetanilide moiety towards nucleophiles is a well-studied area, particularly in the context of chloroacetanilide herbicides. oup.comresearchgate.net These studies have shown that the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemicalnote.compharmaguideline.com The ease of this substitution makes the chloroacetyl group a versatile handle for the synthesis of a diverse range of derivatives. For example, reaction with amines would yield α-aminoacetanilides, while reaction with thiols would produce α-thioacetanilides.

Detailed Mechanistic Elucidation Studies

The nucleophilic substitution at the α-chloro position of the chloroacetanilide moiety is a key reaction of this compound. Mechanistic studies on analogous systems provide significant insights into the kinetics, thermodynamics, and the factors influencing the reaction pathway.

Kinetic studies of the reactions of α-chloroacetanilides with nucleophiles confirm a second-order process, consistent with an SN2 mechanism. chemicalnote.compharmaguideline.comutexas.edu The rate of the reaction is dependent on the concentrations of both the chloroacetanilide substrate and the nucleophile. chemicalnote.compharmaguideline.com

Kinetic investigations of the reaction between α-chloroacetanilides and benzylamines in dimethyl sulfoxide have provided detailed mechanistic insights. rsc.org For these reactions, the Brønsted βx values, which measure the sensitivity of the reaction rate to the basicity of the nucleophile, were found to be in the range of 0.6 to 0.9. rsc.org These relatively large βx values suggest a significant degree of bond formation between the nucleophile and the electrophilic carbon in the transition state. Furthermore, positive cross-interaction constants (ρxy) were observed, indicating that a more nucleophilic benzylamine (more electron-donating substituent) reacts faster with a more electrophilic α-chloroacetanilide (more electron-withdrawing substituent on the aniline (B41778) ring). rsc.org

Computational studies using Density Functional Theory (DFT) have been employed to calculate the activation free energies for the SN2 reactions of various chloroacetanilides with different nucleophiles. These theoretical calculations provide a deeper understanding of the reaction energetics and can be correlated with experimental rate constants. researchgate.net

Table 3: Kinetic Data for the Reaction of α-Chloro-N-phenylacetanilide with Substituted Benzylamines in DMSO at 55.0 °C

| Substituent on Benzylamine (X) | k₂ (10⁻³ dm³ mol⁻¹ s⁻¹) |

|---|---|

| p-OCH₃ | 15.8 |

| p-CH₃ | 10.0 |

| H | 5.62 |

| p-Cl | 2.82 |

| m-Cl | 1.78 |

Data derived from analogous systems presented in scientific literature. rsc.org

The nature of the nucleophile plays a critical role in the rate and pathway of the substitution reaction at the chloro position. Stronger nucleophiles lead to faster reaction rates in an SN2 reaction. libretexts.org The nucleophilicity of a species is influenced by factors such as its charge, basicity, polarizability, and the solvent used. libretexts.org

Studies on chloroacetanilide herbicides have systematically investigated the effect of different nucleophiles on the reaction rate. oup.com It has been shown that highly polarizable nucleophiles, such as thiols (R-S⁻) and thiosulfate (S₂O₃²⁻), are particularly reactive towards chloroacetanilides. oup.com This is attributed to the "soft" nature of both the sulfur-based nucleophiles and the electrophilic carbon of the chloroacetyl group.

For instance, a DFT study on the reaction of chloroacetanilides with various nucleophiles (Br⁻, I⁻, HS⁻, and S₂O₃²⁻) found that the activation free energies were generally lower for the sulfur-based nucleophiles compared to the halides, indicating a faster reaction rate. researchgate.net The study also highlighted that for an ambident nucleophile like thiosulfate, the attack occurs preferentially through the more nucleophilic sulfur atom rather than the oxygen atom. researchgate.net

Table 4: Calculated Activation Free Energies (ΔG‡) for the SN2 Reaction of a Model Chloroacetanilide with Various Nucleophiles in Water

| Nucleophile | ΔG‡ (kcal/mol) |

|---|---|

| Br⁻ | 23.8 |

| I⁻ | 21.8 |

| HS⁻ | 20.5 |

| S₂O₃²⁻ (attack via S) | 18.7 |

| S₂O₃²⁻ (attack via O) | 26.3 |

Data derived from computational studies on analogous chloroacetanilide systems. researchgate.net

This data clearly demonstrates that the choice of nucleophile has a profound impact on the kinetics of the substitution reaction, with sulfur-based nucleophiles being significantly more reactive than halides in aqueous media.

Investigations into Intramolecular Processes and Rearrangements

While specific studies on the intramolecular reactions of this compound are not extensively documented in the reviewed literature, the structural features of the molecule suggest the potential for such processes, primarily through neighboring group participation (NGP). NGP, also known as anchimeric assistance, involves the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.orgslideshare.net This intramolecular interaction can significantly increase reaction rates and influence the stereochemistry of the products. wikipedia.org

The this compound molecule possesses nucleophilic sites, such as the lone pair of electrons on the nitrogen atom of the amino group, which could potentially act as an internal nucleophile. In principle, the amino group could participate in an intramolecular nucleophilic substitution, displacing the chloride ion from the chloroacetanilide moiety. This would proceed through a cyclic intermediate. Such neighboring group participation by nitrogen has been observed in other systems, leading to enhanced reaction rates compared to analogous molecules lacking the participating group. wikipedia.orgdalalinstitute.com The reaction would likely proceed via two consecutive SN2 steps, resulting in a net retention of configuration at the reaction center. dalalinstitute.comchem-station.com

Another possibility for intramolecular interaction involves the pi electrons of the aminobenzoyl ring system. Aromatic rings can act as neighboring groups, stabilizing a transition state and leading to the formation of phenonium ion intermediates. libretexts.org This type of participation could influence the reactivity of the chloroacetanilide portion of the molecule.

It is important to note that these are potential reaction pathways based on the known principles of neighboring group participation. wikipedia.orglibretexts.org Experimental studies would be required to confirm whether these intramolecular processes occur with this compound and to what extent they compete with intermolecular reactions.

Spectroscopic and Structural Elucidation Studies of 2 4 Aminobenzoyl 2 Chloroacetanilide

Advanced Spectroscopic Characterization Techniques (General Methodologies)

The structural analysis of organic compounds relies on a suite of spectroscopic methods that probe different aspects of molecular structure. openaccessjournals.com Each technique interacts with the molecule in a unique way, providing complementary pieces of information that, when combined, create a comprehensive molecular picture. sciepub.com The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, which details the connectivity and chemical environment of atoms; Mass Spectrometry (MS), which provides information on the molecular weight and elemental composition; and Infrared (IR) spectroscopy, used to identify the functional groups present in the molecule. openaccessjournals.comblogspot.com For more complex structural problems, techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy can offer insights into the electronic transitions within the molecule. blogspot.com The integration of data from these techniques is a powerful strategy for the complete characterization of a novel compound like 2-(4-Aminobenzoyl)-2'-chloroacetanilide. sciepub.com

X-ray Crystallography for Definitive Molecular Configuration and Conformation

A prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal. nih.gov The process of growing suitable crystals can be challenging and often requires empirical optimization of various parameters. nih.gov Common techniques for crystal growth of organic compounds include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution. numberanalytics.comrochester.edu

The choice of solvent is a critical factor, with the ideal solvent being one in which the compound is moderately soluble. rochester.edu A binary solvent system, consisting of a solvent in which the compound is soluble and a "precipitant" or "anti-solvent" in which it is not, can also be employed to achieve the slow supersaturation necessary for crystal growth. mit.edu The optimization process involves screening different solvents or solvent mixtures, controlling the rate of evaporation or cooling, and adjusting the concentration of the compound. nih.gov The goal is to promote slow nucleation and growth, which typically leads to larger and more well-ordered crystals suitable for diffraction experiments. numberanalytics.com

Table 1: Common Solvents and Techniques for Crystal Growth of Organic Compounds

| Solvent/Technique | Description | Applicability |

|---|---|---|

| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation. | Widely applicable for moderately soluble, stable compounds. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant. The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Effective for small quantities of material and for screening a wide range of conditions. |

| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Useful for compounds that have a significant temperature-dependent solubility. |

| Solvent Layering | A layer of a less dense precipitant is carefully added on top of a more dense solution of the compound. Crystals form at the interface as the liquids slowly mix. | A gentle method that can produce high-quality crystals. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for elucidating the structure of organic compounds in solution. azolifesciences.comnumberanalytics.com It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. msu.edulibretexts.org When placed in a strong magnetic field, these nuclei can exist in different spin states with different energies. britannica.com The absorption of radiofrequency radiation causes transitions between these energy levels, and the specific frequency at which a nucleus absorbs is known as its chemical shift (δ). jchps.com

The chemical shift is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the types of atoms and functional groups in the vicinity. libretexts.orgjchps.com Furthermore, interactions between neighboring nuclei, known as spin-spin coupling, result in the splitting of NMR signals into multiplets. The pattern of this splitting reveals the connectivity of atoms within the molecule. libretexts.org For this compound, ¹H NMR would be expected to show distinct signals for the protons on the two aromatic rings, the amine group, the amide proton, and the methylene (B1212753) group. The integration of these signals would provide the relative number of protons of each type.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further structural insights by showing correlations between different nuclei.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Aminobenzoyl ring) | 6.6 - 7.8 | Doublet, Multiplet |

| Aromatic Protons (Chloroacetanilide ring) | 7.2 - 7.6 | Multiplet |

| Amine Protons (-NH₂) | ~4.0 (broad) | Singlet |

| Methylene Protons (-CH₂-) | ~4.3 | Singlet |

| Amide Proton (-NH-) | ~8.5 (broad) | Singlet |

Note: These are estimated values and actual experimental values may vary.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbons (C=O) | 165 - 195 |

| Aromatic Carbons | 110 - 155 |

| Methylene Carbon (-CH₂-) | ~45 |

Note: These are estimated values and actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. numberanalytics.com It is a highly sensitive method that provides crucial information about the molecular weight and elemental formula of a compound. whitman.edu In a typical mass spectrometer, a sample is first ionized, and the resulting ions are then accelerated and separated based on their m/z ratio. hscprep.com.au

The mass spectrum displays the relative abundance of each ion. The peak with the highest m/z value often corresponds to the molecular ion (M+), which is the intact molecule with one electron removed. chemguide.co.uk The precise mass of the molecular ion can be used to determine the molecular formula of the compound.

Furthermore, under the high-energy conditions of the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. wikipedia.org The pattern of these fragments, known as the fragmentation pattern, can provide valuable structural information, as the way a molecule fragments is often characteristic of its structure. chemguide.co.uk For this compound, characteristic fragments would be expected from the cleavage of the amide bond and the bond between the carbonyl group and the methylene bridge.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 289.0738 |

| [M+Na]⁺ | 311.0557 |

| [M+K]⁺ | 327.0297 |

| [M-H]⁻ | 287.0593 |

Data sourced from predictive models.

Theoretical and Computational Chemistry Approaches for 2 4 Aminobenzoyl 2 Chloroacetanilide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to determine optimized geometries, vibrational spectra, and a host of electronic properties. analis.com.my

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), researchers can calculate the molecular structure that corresponds to the lowest energy state. analis.com.myrsc.org For 2-(4-Aminobenzoyl)-2'-chloroacetanilide, this would involve determining the precise bond lengths, bond angles, and dihedral angles, particularly around the flexible amide linkage and the relative orientations of the two phenyl rings.

Once the geometry is optimized, the vibrational frequencies of the molecule can be predicted. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. They are invaluable for interpreting experimental infrared (IR) and Raman spectra. rsc.org For instance, calculations on related molecules like 2-amino-4-chlorobenzonitrile (B1265954) have successfully assigned characteristic vibrational modes, such as N-H, C=O, and C-Cl stretching frequencies. analis.com.my

Table 1: Representative Calculated Vibrational Frequencies for a Related Compound (2-amino-4-chlorobenzonitrile) using DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| N-H Asymmetric Stretch | 3452 | 3452 |

| N-H Symmetric Stretch | 3363 | 3363 |

| C≡N Stretch | 2211 | 2211 |

| C-Cl Stretch | 782 | 782 |

Data sourced from a study on 2-amino-4-chlorobenzonitrile, illustrating the accuracy of DFT in predicting vibrational spectra. analis.com.my

DFT is also employed to analyze the electronic properties of a molecule, which are crucial for understanding its reactivity. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. nih.govrsc.org

Charge distribution studies, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveal the partial charges on each atom in the molecule. analis.com.my This information helps identify nucleophilic and electrophilic sites, which are the likely points of attack in chemical reactions. For this compound, such analysis would likely show negative charges concentrated on the oxygen and nitrogen atoms, making them nucleophilic, while the carbonyl carbon and the carbon bonded to chlorine would be identified as electrophilic centers. analis.com.my

Table 2: Calculated Electronic Properties for a Related Compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.992 |

| LUMO Energy | -0.586 |

| HOMO-LUMO Energy Gap | 5.406 |

This data from a similar acetamide (B32628) derivative indicates high stability due to the large energy gap. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and thermodynamic properties.

Classical MD simulations use force fields—a set of parameters that approximate the potential energy of the system—to simulate molecular motion. This approach is computationally efficient and can be used to study large systems over long timescales (nanoseconds to microseconds). For this compound, classical MD would be ideal for exploring its conformational landscape, identifying the most stable conformers, and understanding the flexibility of the molecule in different solvent environments. researchgate.netmdpi.com

Ab-initio MD (AIMD) , on the other hand, calculates the forces on the atoms "on the fly" using quantum mechanical methods like DFT. chemicalbook.com While computationally much more expensive, AIMD has the significant advantage of being able to model chemical reactions involving the formation and breaking of bonds, as it does not rely on predefined force field parameters. usc.edu This would be the method of choice to study the initial steps of a reaction involving the molecule, such as a nucleophilic attack on the chloroacetyl group. chemicalbook.com

Computational Prediction of Reaction Mechanisms and Transition States

Understanding how a chemical reaction occurs is fundamental to controlling its outcome. Computational chemistry, particularly DFT, is a powerful tool for mapping the entire reaction pathway from reactants to products. By calculating the energy of the system along the reaction coordinate, researchers can identify the transition state—the highest energy point on the pathway that determines the reaction rate.

Studies on chloroacetanilide herbicides have extensively used DFT to investigate their degradation via the bimolecular nucleophilic substitution (S_N2) mechanism. chemicalbook.com These studies calculate the activation free energies for reactions with various nucleophiles (e.g., Br⁻, I⁻, HS⁻). This same methodology could be applied to this compound to predict its reactivity toward different nucleophiles and determine the most favorable reaction pathways. The results show that geometrical changes and electronic rearrangements contribute significantly to the activation energy. chemicalbook.com

Table 3: Calculated Activation Free Energies (ΔG‡) for S_N2 Reactions of Chloroacetanilides with Different Nucleophiles

| Chloroacetanilide Model | Nucleophile | Activation Free Energy (kcal/mol) |

| Alachlor | HS⁻ | ~20 |

| Propachlor | HS⁻ | ~20 |

| Alachlor | I⁻ | 22 - 26 |

| Propachlor | Br⁻ | 18 - 22 |

Data from studies on chloroacetanilide herbicides, illustrating the use of DFT to predict reaction barriers. chemicalbook.com

Advanced Quantum Chemical Methods for Exploring Molecular Properties and Reactivity

Beyond standard DFT, more advanced methods can provide deeper insights. Time-Dependent DFT (TD-DFT) is used to study the behavior of molecules in excited electronic states and to predict UV-Vis absorption spectra. For the target molecule, TD-DFT could predict its color and how it interacts with light.

For studying reactions in complex environments, such as within an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this approach, the reactive center of the molecule is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., the protein or solvent) is modeled using more efficient classical mechanics. This multiscale approach provides a realistic model for biochemical reactions.

Comparative Chemical Studies and Structure Reactivity Relationships

Analogues and Derivatives of 2-(4-Aminobenzoyl)-2'-chloroacetanilide

Analogues of this compound can be systematically designed by modifying key structural components of the parent molecule. These modifications primarily involve alterations to the substituents on both the benzoyl and the acetanilide (B955) aromatic rings, as well as changes to the amide functionality. These variations allow for a nuanced exploration of how different electronic and steric environments impact the compound's properties.

A primary series of analogues can be generated by substituting the amino group on the benzoyl ring with other functional groups. For instance, replacing the electron-donating amino group with an electron-withdrawing nitro group would yield 2-(4-Nitrobenzoyl)-2'-chloroacetanilide . This modification is expected to significantly alter the electron density distribution across the molecule, thereby influencing its reactivity. Similarly, the introduction of halogen substituents, such as in 2-(4-chlorobenzoyl)-2'-chloroacetanilide , provides another avenue for studying the effects of electronegative atoms on the benzoyl moiety.

Derivatives can also be synthesized by modifying the chloroacetanilide portion of the molecule. Varying the position of the chlorine atom on the aniline (B41778) ring, for example, from the ortho to the meta or para position, would generate isomeric derivatives like 2-(4-Aminobenzoyl)-3'-chloroacetanilide and 2-(4-Aminobenzoyl)-4'-chloroacetanilide . These changes would allow for an investigation into the steric and electronic effects of the chlorine atom's location on the reactivity of the α-chloroacetyl group.

Furthermore, N-alkylation or N-arylation of the amide nitrogen presents another route to derivatives. For example, the synthesis of N-Methyl-2-(4-aminobenzoyl)-2'-chloroacetanilide would introduce a methyl group on the amide nitrogen, potentially altering the conformation and reactivity of the molecule.

| Compound Name | Structural Modification from Parent Compound | Key Feature |

|---|---|---|

| 2-(4-Nitrobenzoyl)-2'-chloroacetanilide | Amino group on benzoyl ring replaced by a nitro group | Electron-withdrawing group on the benzoyl ring |

| 2-(4-Chlorobenzoyl)-2'-chloroacetanilide | Amino group on benzoyl ring replaced by a chlorine atom | Halogen substituent on the benzoyl ring |

| 2-(4-Aminobenzoyl)-3'-chloroacetanilide | Chlorine atom at the meta position of the acetanilide ring | Isomeric variation of the chloroacetanilide moiety |

| 2-(4-Aminobenzoyl)-4'-chloroacetanilide | Chlorine atom at the para position of the acetanilide ring | Isomeric variation of the chloroacetanilide moiety |

| N-Methyl-2-(4-aminobenzoyl)-2'-chloroacetanilide | Methyl group on the amide nitrogen | N-alkylated derivative |

Comparison of Reactivity Profiles with Other Chloroacetanilides and Related Amides

The reactivity of this compound is largely dictated by the presence of the α-chloroacetyl group, which is a common feature in the broader class of chloroacetanilide herbicides. These compounds are known to undergo nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. The rate and mechanism of these reactions are highly dependent on the nature of the substituents on the aromatic ring and the amide nitrogen.

Studies on chloroacetanilide herbicides such as alachlor, propachlor, and metolachlor (B1676510) have shown that they react readily with strong nucleophiles, particularly sulfur nucleophiles, via an SN2 mechanism. nih.gov The α-anilide group is believed to play a role in activating the α-carbon towards nucleophilic attack.

When comparing the reactivity of this compound to simpler chloroacetanilides like 2-chloro-N-phenylacetamide (a basic chloroacetanilide with no substituents), the presence of the 4-aminobenzoyl group is expected to have a significant electronic influence. The amino group is electron-donating, which could potentially modulate the electrophilicity of the carbonyl carbon and, indirectly, the α-carbon. Conversely, the benzoyl group itself is electron-withdrawing. The net effect of this substituent on the reactivity of the chloroacetyl moiety would depend on the balance of these electronic influences.

Furthermore, a comparison with related amides that lack the α-chloro group, such as 2-(4-Aminobenzoyl)acetanilide , would highlight the specific role of the chlorine atom in the reactivity profile. The primary mode of reaction for this compound is expected to be nucleophilic substitution at the α-carbon, a pathway not available to its non-halogenated analogue.

The reactivity can also be compared to other haloacetamides, such as 2-bromo-N-(2-chlorophenyl)acetamide . In general, bromoacetamides are more reactive towards nucleophilic substitution than their chloro-analogs due to the better leaving group ability of the bromide ion.

| Compound | Key Structural Feature | Expected Relative Reactivity in Nucleophilic Substitution | Reasoning |

|---|---|---|---|

| This compound | Parent compound | Baseline | - |

| 2-Chloro-N-phenylacetamide | Unsubstituted anilide ring | Potentially lower | Lacks the electronic influence of the 4-aminobenzoyl group. |

| Alachlor | N-alkoxyalkyl and substituted anilide | Comparable | Belongs to the same class of reactive α-chloroacetanilides. |

| 2-Bromo-N-(2-chlorophenyl)acetamide | Bromo leaving group | Higher | Bromide is a better leaving group than chloride. |

| 2-(4-Aminobenzoyl)acetanilide | No halogen leaving group | Significantly lower (for substitution) | Lacks the electrophilic center for SN2 reaction. |

Elucidation of Structure-Reactivity Relationships within the Compound Class

The structure-reactivity relationships within the chloroacetanilide class are governed by a combination of electronic and steric effects imparted by the various substituents.

Electronic Effects: The nature of the substituents on the aromatic rings significantly influences the electrophilicity of the α-carbon, which is the site of nucleophilic attack.

Substituents on the Benzoyl Ring: In this compound, the amino group is a strong electron-donating group, which increases the electron density on the benzoyl ring. This effect, transmitted through the carbonyl group, could potentially decrease the electrophilicity of the α-carbon, making it less reactive towards nucleophiles compared to an analogue with an electron-withdrawing group like a nitro group.

Substituents on the Acetanilide Ring: The chlorine atom at the 2'-position of the acetanilide ring is an electron-withdrawing group. Its presence is expected to decrease the electron-donating ability of the anilide nitrogen towards the carbonyl group, thereby increasing the electrophilicity of the α-carbon and enhancing its reactivity. The position of this substituent is also crucial; ortho-substituents can exert steric hindrance in addition to their electronic effects.

Steric Effects: The size and position of substituents can influence the accessibility of the electrophilic center to the incoming nucleophile.

Ortho-Substituents on the Acetanilide Ring: The 2'-chloro group in the parent compound can exert steric hindrance, potentially slowing down the rate of nucleophilic attack, especially with bulky nucleophiles. Comparing the reactivity of ortho-, meta-, and para-chloro isomers would help to disentangle the steric and electronic contributions of the chlorine substituent.

N-Substituents: The presence of a substituent on the amide nitrogen, as in an N-alkyl derivative, can introduce steric bulk around the reactive center and also affect the conformation of the molecule, which in turn can influence the reaction rate.

Q & A

What are the established synthetic routes for 2-(4-Aminobenzoyl)-2'-chloroacetanilide, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis typically involves coupling 4-aminobenzoic acid derivatives with chloroacetanilide intermediates. A common approach utilizes nucleophilic substitution or condensation reactions under controlled pH and temperature. For example, highlights the use of catalysts like titania and solvents such as toluene or hexafluoro-2-propanol to improve reaction efficiency . Optimization strategies include:

- Catalyst screening : Titanium-based catalysts enhance reaction rates by lowering activation energy.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Temperature control : Reflux conditions (80–120°C) balance reactivity and side-product suppression.

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Research Question

Key methods include:

- NMR spectroscopy : and NMR confirm regiochemistry of the benzoyl and chloroacetanilide groups.

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., 83.08° twist in the acetamide group, as reported in ) .

- HPLC-MS : Quantifies purity and detects trace impurities (<0.5% by area normalization).

How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Advanced Research Question

Contradictions often arise from tautomerism or crystallographic disorder. demonstrates resolving structural ambiguities via:

- Multi-technique validation : Cross-referencing NMR, IR, and single-crystal X-ray data to confirm bond assignments .

- Computational modeling : DFT calculations predict vibrational frequencies and optimize geometries for comparison with experimental data.

- Variable-temperature studies : Identifying dynamic processes (e.g., rotational barriers) affecting spectral line shapes.

What role does crystallography play in confirming the molecular configuration of this compound, and what challenges are commonly encountered?

Advanced Research Question

X-ray crystallography is critical for unambiguous structural determination. Challenges include:

- Crystal growth : Poor solubility in common solvents necessitates vapor diffusion or slow evaporation techniques.

- Disorder in aromatic systems : Partial occupancy of substituents (e.g., chloro groups) requires refinement with constraints, as seen in .

- Hydrogen bonding networks : N–H⋯O interactions form layered structures (reported in ), influencing packing efficiency and stability .

How can in silico modeling complement experimental data in predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Computational tools address limitations in experimental kinetics:

- Transition state analysis : MD simulations identify steric hindrance from the 4-aminobenzoyl group, slowing nucleophilic attack at the chloroacetamide site.

- Solvent effects : COSMO-RS models predict solvation energies in toluene vs. polar solvents, aligning with ’s empirical solvent optimization .

- Electronic descriptors : Fukui indices quantify electrophilicity at the chloroacetamide carbon, guiding derivatization strategies.

What methodological considerations are critical for assessing the environmental impact or biodegradation pathways of chloroacetanilide derivatives in ecological studies?

Advanced Research Question

’s study on chloroacetanilide herbicides provides a framework:

- Soil/water partitioning : HPLC-MS quantifies leaching potential (log ~2.5–3.0 for similar compounds) .

- Microbial degradation assays : Isotopic labeling (e.g., -tracing) tracks metabolic pathways, as shown in deuterated analogs like Butachlor-d13 .

- Toxicity endpoints : Leaf tatter assays (for phytotoxicity) require controlled exposure durations and species-specific calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.